molecular formula C15H20ClNO B1657940 4-Chloro-alpha-pvp CAS No. 5881-77-6

4-Chloro-alpha-pvp

Cat. No.: B1657940
CAS No.: 5881-77-6
M. Wt: 265.78
InChI Key: NIGBFBTVONRYQN-UHFFFAOYSA-N

Description

4-Chloro-alpha-PVP (4-chloro-α-pyrrolidinovalerophenone) is a synthetic cathinone belonging to the pyrrolidinophenone class. Structurally, it features a chlorinated phenyl ring attached to a pyrrolidine-substituted valerophenone backbone, making it a halogenated analogue of alpha-PVP (α-pyrrolidinopentiophenone) . As a stimulant, it shares pharmacological properties with other cathinones, such as inhibiting monoamine reuptake transporters, leading to increased dopamine, norepinephrine, and serotonin levels.

Properties

CAS No.

5881-77-6

Molecular Formula

C15H20ClNO

Molecular Weight

265.78

IUPAC Name

1-(4-chlorophenyl)-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C15H20ClNO/c1-2-5-14(17-10-3-4-11-17)15(18)12-6-8-13(16)9-7-12/h6-9,14H,2-5,10-11H2,1H3

InChI Key

NIGBFBTVONRYQN-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)Cl)N2CCCC2

Other CAS No.

5881-77-6

Origin of Product

United States

Comparison with Similar Compounds

Alpha-PVP (α-PVP)

  • Chemical Structure : Alpha-PVP lacks the chlorine substitution at the para position of the phenyl ring, distinguishing it from 4-Chloro-alpha-PVP.
  • Forensic Prevalence : Alpha-PVP has been widely documented in drug-related fatalities, while this compound is emerging in forensic reports, particularly in cases involving polysubstance use .

4-Chloropentedrone

  • Chemical Structure: A chlorinated cathinone with a methylamino group instead of a pyrrolidine ring.
  • Pharmacological Profile : The absence of the pyrrolidine moiety reduces its affinity for dopamine transporters compared to this compound, resulting in milder stimulant effects .
  • Legal Status : Scheduled similarly to this compound under analog acts .

4-Fluoro-PV8 (4-Fluoro-α-pyrrolidinoheptiophenone)

  • Structural Differences : Features a fluorine atom and a longer heptane chain, increasing molecular weight and possibly altering receptor binding kinetics.
  • Effects: Limited data suggest prolonged stimulant effects compared to this compound, though clinical reports are sparse .

Other Cathinones (Methylone, Pentylone)

  • Mechanistic Contrast: Methylone and pentylone are methylenedioxy-substituted cathinones with entactogen effects (serotonin dominance), unlike the dopamine-driven stimulation of this compound .
  • Forensic Data : Methylone is frequently detected in "bath salt" formulations, whereas this compound is more often linked to synthetic opioid co-ingestion (e.g., fentanyl analogs) .

Pharmacological and Forensic Considerations

Table 1: Key Comparisons of this compound and Analogues

Compound Substituent Primary Mechanism Potency (Relative) Common Adverse Effects
This compound Chlorine, pyrrolidine NDRI High Tachycardia, hypertension
Alpha-PVP None (base structure) NDRI Moderate-High Agitation, psychosis
4-Chloropentedrone Chlorine, methylamino NDRI Moderate Insomnia, tremors
4-Fluoro-PV8 Fluorine, heptane chain NDRI (presumed) Unknown Limited data
Methylone Methylenedioxy SERT > DAT Moderate Hyperthermia, serotonin syndrome

Forensic Prevalence:

  • This compound has been identified in postmortem cases across 10 U.S. states, often alongside potent opioids like carfentanil and acryl fentanyl .
  • Its detection in suspected “bath salt” cases underscores its role in the evolving NPS market .

Legal and Regulatory Status

Table 2: Regulatory Classification (Selected Jurisdictions)

Compound U.S. Schedule (Example) EU Analog Status Notes
This compound Schedule II Controlled Banned under analog acts
Alpha-PVP Schedule I Controlled Widely prohibited since 2014
4-Chloropentedrone Schedule II Controlled Often grouped with cathinones
Methylone Schedule I Controlled Common in "bath salt" products

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